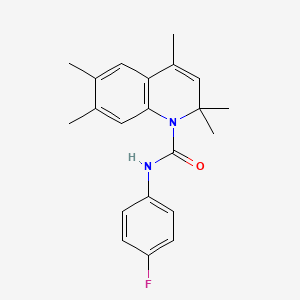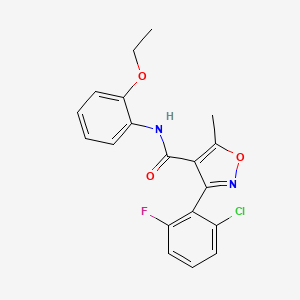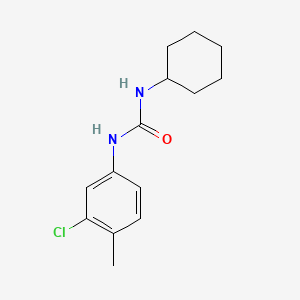
N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinolinecarboxamide derivatives, including those substituted with fluorophenyl groups, are typically synthesized through a series of organic reactions involving cyclization, N-methylation, and functional group transformations. The synthesis of related compounds often involves the condensation of aniline derivatives with N-substituted quinolinecarboxamides or through cyclization of suitable precursors in the presence of catalysts (Uchida et al., 1995). These methods highlight the complexity and the precise conditions required for the successful synthesis of quinolinecarboxamide derivatives.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives often features significant intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, which contribute to their stability and reactivity. For instance, structural analysis through X-ray diffraction and NMR spectroscopy reveals the presence of intramolecular hydrogen bonds and specific spatial arrangements that could influence the compound's physical and chemical properties (Zhang et al., 2009).
Chemical Reactions and Properties
Quinolinecarboxamides can participate in various chemical reactions, showcasing their reactivity and potential for further functionalization. For example, halogenated quinolinecarboxamides have been studied for their ability to undergo reactions that make them suitable as radioligands or for further derivatization for increased biological activity (Cappelli et al., 2006). Their chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for their application in synthesizing more complex molecules.
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of fluorine atoms and the specific quinolinecarboxamide framework can affect the compound's polarity, solubility in various solvents, and its phase behavior. While specific data on this compound might be limited, related research on quinoline derivatives provides insight into how such structural features impact physical properties (Spiliopoulos & Mikroyannidis, 1998).
Chemical Properties Analysis
The chemical properties of quinolinecarboxamide derivatives are marked by their stability, reactivity, and potential for further functionalization. The electronic structure, influenced by the fluorophenyl substitution, affects the acidity, basicity, and nucleophilic/electrophilic character of the molecule. Studies on similar compounds show that substitutions on the quinoline nucleus can significantly alter the compound's chemical behavior, offering pathways for the development of new materials or biologically active molecules (Patel et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIDYJHAUPPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5654421.png)


![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)



![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)